5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various substituents, including bromophenyl, hydroxy, methylphenyl, and pyridinyl groups
Properties
Molecular Formula |
C23H19BrN2O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-2-4-17(5-3-15)20-21(18-6-8-19(24)9-7-18)26(23(28)22(20)27)14-16-10-12-25-13-11-16/h2-13,21,27H,14H2,1H3 |
InChI Key |
JEUNNJPVDKFEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with pyridine-4-carboxaldehyde and a suitable amine to form the pyrrolidinone ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of iodophenyl or other substituted derivatives.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-BROMOPHENYL)-6-{2-[(5-BROMO-2-PYRIMIDINYL)OXY]ETHOXY}-4-PYRIMIDINAMINE: Another bromophenyl-containing compound with potential bioactivity.
4-[(4-BROMOPHENYL)ETHYNYL]PYRIDINE: A compound with a similar pyridine core and bromophenyl substituent.
Uniqueness
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrrolidinone core and diverse substituents make it a versatile compound for various applications .
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